2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
Overview
Description
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be a strong electrophile , meaning it has a tendency to attract electrons and form bonds with nucleophilic (electron-rich) entities. This property allows it to react with various compounds, such as aldehydes, ketones, and anhydrides, to form corresponding products .
Pharmacokinetics
Its physical properties, such as its density (0978 g/mL at 25 °C) and boiling point (95 °C/13 mmHg), suggest that it may have certain bioavailability characteristics .
Action Environment
The action of 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactants, the pH of the environment, temperature, and solvent conditions. It is also worth noting that this compound has an irritating odor and may cause irritation to the eyes, skin, and respiratory system. Therefore, it should be handled with appropriate protective equipment and good laboratory practices to ensure safety .
Properties
IUPAC Name |
2-(1-propan-2-yltetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTWZOPPTCNFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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